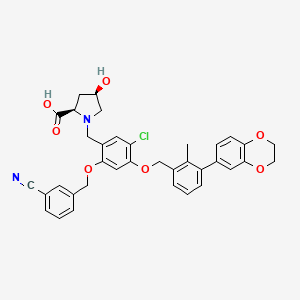
BMS-1166
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-1166 est un puissant inhibiteur de petite molécule de l'interaction entre la protéine 1 de mort cellulaire programmée (PD-1) et le ligand 1 de mort cellulaire programmée (PD-L1). Ce composé fait partie d'une classe d'inhibiteurs de points de contrôle immunitaire qui ont montré une promesse significative en immunothérapie contre le cancer. En bloquant l'interaction entre PD-1 et PD-L1, this compound contribue à la réactivation des lymphocytes T, améliorant ainsi la capacité du système immunitaire à attaquer les cellules cancéreuses .
Applications De Recherche Scientifique
BMS-1166 a un large éventail d'applications en recherche scientifique, notamment :
Immunothérapie contre le cancer : Il est principalement utilisé pour étudier et développer des traitements pour divers cancers en bloquant l'interaction PD-1/PD-L1.
Recherche biologique : Le composé est utilisé pour étudier les mécanismes de l'inhibition des points de contrôle immunitaire et de l'activation des lymphocytes T.
Chimie médicinale : Les chercheurs utilisent this compound pour concevoir et développer de nouveaux inhibiteurs de petite molécule avec une efficacité et des profils de sécurité améliorés.
Pharmacologie : Il sert d'outil pour étudier la pharmacocinétique et la pharmacodynamique des inhibiteurs de points de contrôle immunitaire.
Mécanisme d'action
This compound exerce ses effets en se liant à PD-L1, empêchant ainsi son interaction avec PD-1. Ce blocage réactive les lymphocytes T, qui peuvent ensuite cibler et détruire les cellules cancéreuses. Le composé induit la dimérisation de PD-L1, améliorant encore son effet inhibiteur sur l'interaction PD-1/PD-L1 . Les cibles moléculaires impliquées comprennent le récepteur PD-1 sur les lymphocytes T et le ligand PD-L1 sur les cellules cancéreuses .
Mécanisme D'action
Target of Action
The primary target of BMS-1166 is the programmed death-1 receptor (PD-1) and its ligand-1 (PD-L1) . PD-1 acts as a T-cell brake, and its interaction with PD-L1 interferes with signal transduction of the T-cell receptor . This leads to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment, resulting in compromised anticancer immunity .
Mode of Action
This compound is a potent PD-1/PD-L1 immune checkpoint inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . This compound induces dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 of 1.4 nM . This antagonizes the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T cell activation .
Biochemical Pathways
This compound affects the PD-1/PD-L1 immune checkpoint pathway . The blockade of this pathway with this compound alleviates the PD-L1-induced exhaustion of T-cells . It also promotes the formation of dimeric PD-L1 in solution .
Result of Action
This compound has been shown to alleviate the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . It also attenuates the inhibitory effect of the cell surface-associated PD-L1 . This results in enhanced tumor immune response .
Action Environment
The action of this compound can be influenced by the tumor microenvironment . For instance, cancer and antigen-presenting cells in the tumor microenvironment produce PD-1 ligands including PD-L1, which impair anticancer immunity when they bind to the PD-1 receptor . This compound, by blocking this interaction, can restore T cell function and enhance tumor immune response .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Méthodes de production industrielle
La production industrielle de BMS-1166 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour surveiller la synthèse et garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
BMS-1166 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de this compound.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Des réactifs comme l'hydrure de sodium et divers halogénoalcanes sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées de this compound, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
Comparaison Avec Des Composés Similaires
Composés similaires
BMS-1001 : Un autre inhibiteur de petite molécule de l'interaction PD-1/PD-L1.
BMS-202 : Un composé avec un mécanisme d'action similaire mais des caractéristiques structurelles différentes.
CA-170 : Un modulateur de petite molécule ciblant les protéines PD-L1 et VISTA
Unicité de BMS-1166
This compound est unique en raison de sa forte puissance et de sa spécificité pour l'interaction PD-1/PD-L1. Il a une valeur IC50 de 1,4 nanomolaire, ce qui en fait l'un des inhibiteurs les plus efficaces de sa catégorie . De plus, sa capacité à induire la dimérisation de PD-L1 le distingue des autres inhibiteurs .
Propriétés
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-1166 interact with its target, and what are the downstream effects of this interaction?
A: this compound binds to human Programmed Death-Ligand 1 (PD-L1) and blocks its interaction with Programmed cell death protein 1 (PD-1). [, , ] This blockade prevents the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, ultimately boosting the immune response against cancer cells. [, ] Specifically, this compound promotes the dimerization of PD-L1, which contributes to its inhibitory mechanism. [, ]
Q2: Can you explain the structural features of this compound that contribute to its ability to induce PD-L1 dimerization?
A: Molecular dynamics simulations revealed that this compound initially binds to one PD-L1 monomer and subsequently facilitates the recruitment of a second PD-L1 monomer, leading to dimerization. [] The dimerization process is stabilized by non-polar interactions involving specific amino acid residues (Ile54, Tyr56, Met115, Ala121, and Tyr123) on both PD-L1 monomers, as well as water bridges involving Lys124. []
Q3: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?
A: Yes, computational studies have explored the SAR of this compound and analogs. [] These studies suggest that specific pharmacophore elements are preferred at different attachment points on the core scaffold of these molecules to enhance inhibitory activity. This information could guide the design of novel inhibitors with improved potency.
Q4: Are there any known concerns regarding the stability of this compound?
A4: While the provided research doesn't explicitly address the stability of this compound, this is a crucial aspect for any drug candidate. Further investigations are needed to assess its stability under various conditions, potential degradation pathways, and strategies to enhance its stability through formulation approaches.
Q5: Have there been any studies on the efficacy of this compound in cellular or animal models?
A: The research primarily focuses on in vitro characterization of this compound. One study utilized a human PD-1/PD-L1 blockade assay based on surface plasmon resonance (SPR) to confirm the blockade effects of this compound. [] Further research using cell-based assays and animal models is necessary to evaluate its efficacy in a biological context and explore its therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


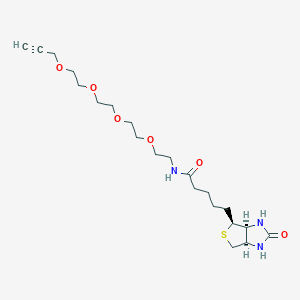
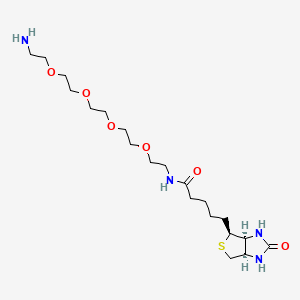
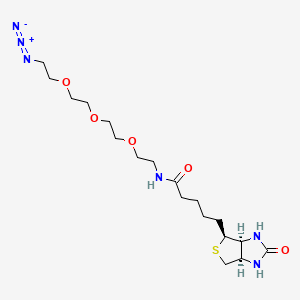
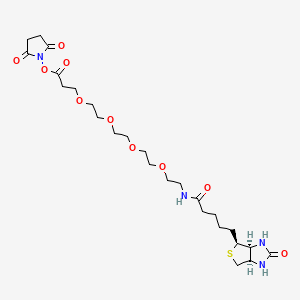
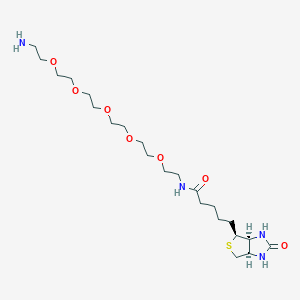
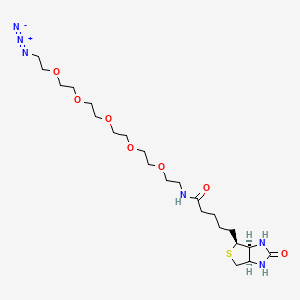
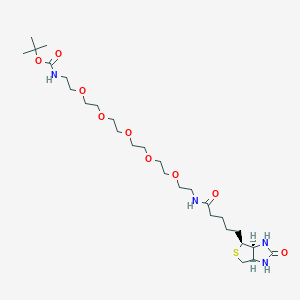
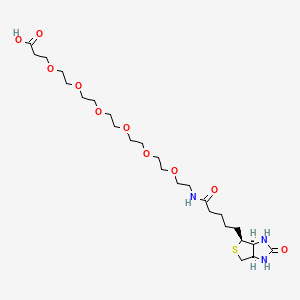

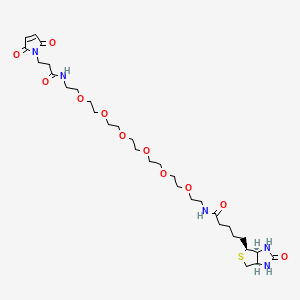

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)
